Org 30029

Vue d'ensemble

Description

ORG-30029 est un médicament à petite molécule qui agit comme un inhibiteur de la phosphodiestérase 3, un inhibiteur de la phosphodiestérase 4 et un stimulant des canaux calciques. Il a été initialement développé par Akzo Nobel NV et a été étudié pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires, en particulier l'insuffisance cardiaque .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

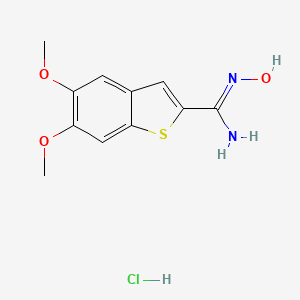

Org 30029, also known as N’-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide hydrochloride, primarily targets Phosphodiesterase 3 (PDE3) , Phosphodiesterase 4 (PDE4) , and calcium channels . These targets play crucial roles in cardiovascular diseases .

Mode of Action

This compound acts as a PDE3 inhibitor , PDE4 inhibitor , and calcium channel stimulant . As a PDE3 and PDE4 inhibitor, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that triggers various cellular responses. As a calcium channel stimulant, it increases the influx of calcium ions, which can enhance muscle contraction, particularly in the heart .

Biochemical Pathways

The inhibition of PDE3 and PDE4 by this compound leads to an increase in cAMP levels. Elevated cAMP can activate protein kinase A (PKA), which phosphorylates various proteins, leading to changes in cell function. In the context of cardiac cells, this can enhance cardiac contractility . The stimulation of calcium channels increases the influx of calcium ions, further promoting muscle contraction .

Result of Action

The combined action of this compound on PDE3, PDE4, and calcium channels can lead to enhanced cardiac contractility. This makes it potentially useful in conditions like heart failure where the heart’s ability to contract is compromised .

Analyse Biochimique

Biochemical Properties

N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzymatic activity .

Cellular Effects

The effects of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance .

Molecular Mechanism

At the molecular level, N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active sites of target enzymes, such as cytochrome P450, and preventing substrate access. This inhibition can lead to changes in metabolic pathways and gene expression. Furthermore, the compound can activate or inhibit transcription factors, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At excessively high doses, the compound can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity .

Metabolic Pathways

N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can influence metabolic flux and alter the levels of specific metabolites. The compound’s metabolism may result in the formation of reactive intermediates, which can further interact with cellular components and affect metabolic processes .

Transport and Distribution

Within cells and tissues, N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for transport proteins .

Subcellular Localization

The subcellular localization of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .

Méthodes De Préparation

La synthèse de ORG-30029 implique la préparation d'isoenzymes de phosphodiestérase de nucléotides cycliques. Le composé est connu pour être insoluble dans la plupart des solvants organiques, à l'exception du méthanol, où il a une solubilité de 50 mg/ml. Le composé a un point de fusion supérieur à 200 °C (décomposition) et un pK de 3,79 dans un mélange eau : méthanol (1:2 vol/vol) . Les méthodes de production industrielle de ORG-30029 ne sont pas largement documentées, mais elles impliquent l'utilisation de conditions de réaction spécifiques pour garantir la stabilité et l'efficacité du composé.

Analyse Des Réactions Chimiques

ORG-30029 subit diverses réactions chimiques, notamment l'inhibition des isoenzymes de phosphodiestérase et la sensibilisation au calcium. Il a été démontré qu'il augmentait la contractilité de manière dose-dépendante lorsqu'il était testé sur des cœurs de rat perfusés par la méthode de Langendorff . Le composé est efficace pour inhiber la libération d'histamine à partir de basophiles humains, ce qui indique son rôle dans la modulation des réponses inflammatoires . Les réactifs couramment utilisés dans ces réactions comprennent des inhibiteurs de phosphodiestérase sélectifs et non sélectifs, tels que le rolipram et la théophylline . Les principaux produits formés à partir de ces réactions comprennent des niveaux accrus d'adénosine monophosphate cyclique (AMPc) et une sensibilité accrue au calcium dans les tissus cardiaques .

Applications de la recherche scientifique

Mécanisme d'action

ORG-30029 exerce ses effets en inhibant la phosphodiestérase 3 et la phosphodiestérase 4, ce qui conduit à des niveaux accrus d'adénosine monophosphate cyclique (AMPc) dans les tissus cardiaques. Cela se traduit par une sensibilité accrue au calcium et une amélioration de la contractilité myocardique . Le composé agit également comme un stimulant des canaux calciques, contribuant ainsi davantage à ses effets inotropes positifs . Les cibles moléculaires de ORG-30029 comprennent les isoenzymes de phosphodiestérase et les canaux calciques, qui jouent un rôle crucial dans la régulation de la fonction cardiaque et des réponses inflammatoires .

Comparaison Avec Des Composés Similaires

ORG-30029 est similaire à d'autres inhibiteurs de la phosphodiestérase, tels que la milrinone et le rolipram. il est unique dans son inhibition double de la phosphodiestérase 3 et de la phosphodiestérase 4, ainsi que dans ses propriétés de stimulation des canaux calciques . Cette combinaison d'actions fait de ORG-30029 un agent cardiotonique puissant avec des applications potentielles dans le traitement de l'insuffisance cardiaque et d'autres maladies cardiovasculaires. Des composés similaires comprennent :

Activité Biologique

N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₃ClN₂O₃S

- Molecular Weight : 288.75 g/mol

- CAS Number : 101041-95-6

Research indicates that N'-hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride exhibits various pharmacological activities. It is believed to interact with specific enzyme systems and cellular pathways, influencing processes such as:

- Cyclic nucleotide phosphodiesterase inhibition : This compound has been shown to affect human bronchial cyclic nucleotide phosphodiesterase isoenzymes, which are crucial in regulating intracellular levels of cyclic AMP and cyclic GMP .

- Antioxidant activity : The presence of hydroxyl and methoxy groups in its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity Overview

The biological activities of N'-hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride can be summarized as follows:

| Activity | Description |

|---|---|

| Antioxidant | Reduces oxidative stress by scavenging free radicals. |

| Cyclic Nucleotide Modulation | Inhibits phosphodiesterases, leading to increased levels of cyclic nucleotides. |

| Anti-inflammatory | Potential to modulate inflammatory responses through cytokine regulation. |

| Antimicrobial | Exhibits activity against certain bacterial strains and fungi. |

Case Studies and Research Findings

-

Inhibition of Phosphodiesterases

- A study demonstrated that N'-hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride significantly inhibits specific phosphodiesterase isoenzymes in human bronchial tissues. This inhibition leads to increased cyclic AMP levels, which may have therapeutic implications for respiratory diseases .

-

Antioxidant Effects

- Experimental models showed that this compound can reduce lipid peroxidation and increase the activity of endogenous antioxidant enzymes, suggesting a protective role against oxidative damage in cellular systems.

-

Anti-inflammatory Properties

- In vitro studies indicated that treatment with N'-hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride resulted in decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

-

Antimicrobial Activity

- Preliminary screening against various microbial strains revealed that this compound exhibits moderate antibacterial activity against Gram-positive bacteria and antifungal activity against certain yeast species.

Propriétés

Numéro CAS |

101041-95-6 |

|---|---|

Formule moléculaire |

C11H13ClN2O3S |

Poids moléculaire |

288.75 g/mol |

Nom IUPAC |

N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C11H12N2O3S.ClH/c1-15-7-3-6-4-10(11(12)13-14)17-9(6)5-8(7)16-2;/h3-5,14H,1-2H3,(H2,12,13);1H |

Clé InChI |

DVWBMWJOYIFITF-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C=C(S2)C(=NO)N)OC.Cl |

SMILES isomérique |

COC1=C(C=C2C(=C1)C=C(S2)/C(=N\O)/N)OC.Cl |

SMILES canonique |

COC1=C(C=C2C(=C1)C=C(S2)C(=NO)N)OC.Cl |

Key on ui other cas no. |

101041-95-6 |

Synonymes |

ORG 30029 ORG-30029 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.